molecular formula C14H16N2O2 B2510985 Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate CAS No. 10199-55-0

Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate

Cat. No. B2510985
CAS RN: 10199-55-0
M. Wt: 244.294
InChI Key: PTGXNENSKKSZDH-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate is a chemical compound with the empirical formula C14H16N2O2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular weight of Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate is 244.29 . The SMILES string representation of this compound is CCOC(=O)c1cc(nn1CC)-c2ccccc2 . The InChI key is PTGXNENSKKSZDH-UHFFFAOYSA-N .

Scientific Research Applications

Safety and Hazards

According to Sigma-Aldrich, Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate has a hazard classification of Acute Tox. 4 Oral . The signal word is “Warning” and it has the GHS07 pictogram . The compound is also classified as a Combustible Solid .

properties

IUPAC Name

ethyl 2-ethyl-5-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-16-13(14(17)18-4-2)10-12(15-16)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGXNENSKKSZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate

Synthesis routes and methods

Procedure details

To a 0° C. mixture of the above-prepared 5-phenyl-2H-pyrazole-3-carboxylic acid ethyl ester (350 mg, 1.62 mmoles) and iodoethane (260 μL, 3.23 mmoles) in DMF (3 mL) was added neat LiH (spatula tip, excess) under a nitrogen atmosphere. The resulting mixture was warmed up to room temperature and stirred overnight. The crude reaction was cooled to 0° C., quenched with aqueous NH4Cl, diluted with ethyl acetate and enough water to dissolve all solids. The phases were separated, and the organic phase was washed sequentially with water and brine, dried over Na2SO4, filtered, and concentrated in vacuo. The regioisomeric products separated and purified by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to give the title compound (167 mg, 42% yield, higher Rf in hexanes/ethyl acetate) and the undesired regioisomer (175 mg, 44% yield) as white solids. 1H NMR (CDCl3, 400 MHz): 7.81 (d, 2H); 7.40 (dd, 2H); 7.29 (dd, 1H); 7.13 (s, 1H); 4.63 (q, 2H); 4.37 (q, 2H); 1.47 (t, 3H); 1.41 (t, 3H).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
260 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
42%

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